molecular formula C5H7NS2 B3361178 (2-Methylthiazol-4-yl)methanethiol CAS No. 91615-65-5

(2-Methylthiazol-4-yl)methanethiol

Cat. No.: B3361178
CAS No.: 91615-65-5
M. Wt: 145.3 g/mol
InChI Key: LZWQEWCTTOVTFZ-UHFFFAOYSA-N
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Description

(2-Methylthiazol-4-yl)methanethiol is a heterocyclic organic compound containing a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its distinctive odor and is used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylthiazol-4-yl)methanethiol typically involves the reaction of 2-methylthiazole with a thiolating agent. One common method is the reaction of 2-methylthiazole with hydrogen sulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods

In industrial settings, this compound can be produced through a continuous flow process. This involves the reaction of 2-methylthiazole with a thiolating agent in a reactor, followed by purification steps such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methylthiazol-4-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

(2-Methylthiazol-4-yl)methanethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methylthiazol-4-yl)methanethiol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of biochemical pathways. The sulfur atom in the thiazole ring can form covalent bonds with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiazole: Lacks the thiol group but shares the thiazole ring structure.

    4-Methylthiazole: Similar structure but with the methyl group at a different position.

    Thiazolidine: A reduced form of thiazole with a saturated ring.

Uniqueness

(2-Methylthiazol-4-yl)methanethiol is unique due to the presence of both a thiazole ring and a thiol group. This combination imparts distinctive chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS2/c1-4-6-5(2-7)3-8-4/h3,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWQEWCTTOVTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602774
Record name (2-Methyl-1,3-thiazol-4-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91615-65-5
Record name (2-Methyl-1,3-thiazol-4-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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